Lithium;3,5-dihydroxy-3,4-dimethylpentanoate

Description

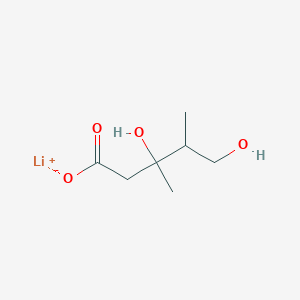

Lithium;3,5-dihydroxy-3,4-dimethylpentanoate is a lithium salt derived from the pentanoic acid backbone substituted with hydroxyl (-OH) groups at positions 3 and 5, along with methyl (-CH₃) groups at positions 3 and 2.

Properties

IUPAC Name |

lithium;3,5-dihydroxy-3,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4.Li/c1-5(4-8)7(2,11)3-6(9)10;/h5,8,11H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODRWVCQCZAXDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(CO)C(C)(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3,5-dihydroxy-3,4-dimethylpentanoate typically involves the reaction of 3,5-dihydroxy-3,4-dimethylpentanoic acid with a lithium-containing reagent. One common method is to dissolve the acid in a suitable solvent, such as ethanol or methanol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors where the acid and lithium reagent are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;3,5-dihydroxy-3,4-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The lithium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reactions with other metal salts or acids can lead to the substitution of the lithium ion.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new salts with different cations.

Scientific Research Applications

Lithium;3,5-dihydroxy-3,4-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its role in cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders and other neurological conditions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium;3,5-dihydroxy-3,4-dimethylpentanoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to changes in cellular function and behavior, which are the basis for its therapeutic effects.

Comparison with Similar Compounds

Lithium (S)-3,5-dihydroxy-3-methyl-pentanoate

Key Differences :

- Substituents: Lacks the 4-methyl group present in Lithium;3,5-dihydroxy-3,4-dimethylpentanoate.

- Applications: Synonyms such as "(S)-mevalonic acid lithium salt" link it to the mevalonate pathway, a precursor for cholesterol and isoprenoids.

Other Hydroxy-Substituted Pentanoates and Flavonoids

These compounds exhibit antioxidant and anti-inflammatory properties due to their polyphenolic structures. However, their larger aromatic systems contrast with the aliphatic pentanoate backbone of the target compound, leading to differences in solubility and biological targets .

Structural and Functional Data Table

Research Findings and Implications

- Stereochemical Influence: The (S)-configuration in Lithium (S)-3,5-dihydroxy-3-methyl-pentanoate may enhance binding specificity to enzymes like HMG-CoA reductase, a target in cholesterol synthesis . In contrast, the dimethyl variant’s bulkier structure could alter solubility or membrane permeability.

- Synthons for Biosynthesis : Both lithium salts may serve as intermediates in synthesizing complex natural products. For example, highlights methods for deprotecting methyl groups (e.g., BBr₃/CH₂Cl₂), which could apply to modifying these compounds .

- Flavonoid Comparisons: Unlike flavonoids (), the aliphatic lithium salts lack conjugated π-systems, reducing UV absorption but improving stability under physiological conditions .

Biological Activity

Lithium;3,5-dihydroxy-3,4-dimethylpentanoate is a lithium salt derived from 3,5-dihydroxy-3,4-dimethylpentanoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neurobiology. This article explores its synthesis, biological mechanisms, therapeutic implications, and relevant case studies.

The synthesis of this compound typically involves reacting 3,5-dihydroxy-3,4-dimethylpentanoic acid with lithium hydroxide or lithium carbonate in a suitable solvent like ethanol or methanol. This reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.

Chemical Structure:

- Molecular Formula: C7H15LiO4

- Molecular Weight: 178.19 g/mol

- CAS Number: 2377033-45-7

Lithium compounds are known to influence various cellular processes through several mechanisms:

- Enzyme Modulation: Lithium can inhibit inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which play roles in signaling pathways related to mood regulation and neuroprotection.

- Neurotransmitter Regulation: It is believed that lithium enhances the release of serotonin and norepinephrine, contributing to its antidepressant effects.

- Neuroprotective Effects: Lithium's ability to stabilize mood may be linked to its neuroprotective properties against excitotoxicity in neuronal cells.

Biological Activity

Recent studies have focused on the biological activity of this compound:

- Antidepressant Effects: Research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially due to its influence on neurotransmitter systems.

- Neuroprotection: The compound has been studied for its protective effects against neurodegenerative diseases by promoting neuronal survival and reducing apoptosis.

- Cell Proliferation: In vitro studies suggest that it may enhance the proliferation of certain cell types, indicating potential applications in regenerative medicine.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Mood Disorders Treatment:

- A clinical trial involving patients with bipolar disorder showed significant improvements in mood stabilization when treated with lithium salts, including derivatives like this compound.

- Participants reported reduced manic episodes and improved overall mood stability over a six-month period.

-

Neuroprotective Applications:

- In a study on Alzheimer's disease models, this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.

- The mechanism was attributed to enhanced autophagy and reduced oxidative stress in neuronal cells.

Comparative Analysis

To better understand the unique properties of this compound compared to other lithium compounds, the following table summarizes key differences:

| Compound | Key Activity | Unique Features |

|---|---|---|

| Lithium Carbonate | Mood stabilization | Long-established use in bipolar disorder |

| Lithium Citrate | Similar mood effects | Different solubility profile |

| Lithium Orotate | Potential neuroprotective effects | Less studied but shows promise |

| This compound | Antidepressant & neuroprotective effects | Dual hydroxyl groups enhance reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.